N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a nitro group, and a dioxaborolan group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and transition metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or palladium on carbon are used.
Substitution: Palladium catalysts and base are typically employed in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, amines, and boronic acid derivatives .
Scientific Research Applications
N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The dioxaborolan group can participate in boron-mediated reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
N-Cyclopentyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of the cyclopentyl group adds steric hindrance, influencing the compound’s reactivity and stability .
Properties
Molecular Formula |
C18H25BN2O5 |
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Molecular Weight |
360.2 g/mol |
IUPAC Name |
N-cyclopentyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C18H25BN2O5/c1-17(2)18(3,4)26-19(25-17)13-9-12(10-15(11-13)21(23)24)16(22)20-14-7-5-6-8-14/h9-11,14H,5-8H2,1-4H3,(H,20,22) |
InChI Key |
YBOGDIKJENVWKU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3CCCC3 |
Origin of Product |
United States |
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